Ethyl p-methylbenzenesulfonate

描述

The exact mass of the compound Ethyl p-toluenesulfonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in alc, ether, hot acetic acidsol in hot ethyl acetate. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8887. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

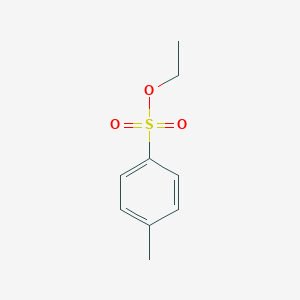

Structure

3D Structure

属性

IUPAC Name |

ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-3-12-13(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZVPALEJCLXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058833 | |

| Record name | Benzenesulfonic acid, 4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Unstable solid; mp = 33 deg C; [Hawley] White solid; mp = 32-34 deg C; [MSDSonline] | |

| Record name | Ethyl p-methylbenzenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5180 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

173 °C @ 15 MM HG | |

| Record name | ETHYL P-METHYLBENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5235 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

316 °F | |

| Record name | ETHYL P-METHYLBENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5235 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ALC, ETHER, HOT ACETIC ACID, SOL IN HOT ETHYL ACETATE | |

| Record name | ETHYL P-METHYLBENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5235 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.17 | |

| Record name | ETHYL P-METHYLBENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5235 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000241 [mmHg] | |

| Record name | Ethyl p-methylbenzenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5180 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MONOCLINIC CRYSTALS, MONOCLINIC PRISMS FROM ACETIC ACID, ETHYL ACETATE | |

CAS No. |

80-40-0 | |

| Record name | Ethyl p-toluenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl p-methylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl p-toluenesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl toluene-4-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL P-METHYLBENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2160N0YURF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL P-METHYLBENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5235 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

33 °C | |

| Record name | ETHYL P-METHYLBENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5235 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ethyl p-methylbenzenesulfonate physical and chemical properties

An In-depth Technical Guide to Ethyl p-Methylbenzenesulfonate

Introduction

This compound, also known as ethyl p-toluenesulfonate or ethyl tosylate, is a significant organic compound with the chemical formula C₉H₁₂O₃S.[1][2] It is an ester of p-toluenesulfonic acid and ethanol.[2] This compound serves as a crucial intermediate and reagent in various chemical syntheses.[1][3] In the pharmaceutical industry, its importance is twofold: it is used as an ethylating agent in the synthesis of active pharmaceutical ingredients (APIs), but it is also classified as a potential genotoxic impurity (PGI).[3][4] The presence of residual p-toluenesulfonic acid and ethanol in a manufacturing process can lead to the formation of this compound.[4] Due to its potential to react with DNA, its levels in final drug products are strictly monitored and controlled by regulatory agencies, necessitating highly sensitive analytical methods for its detection at trace levels.[3][4] This guide provides a comprehensive overview of its physical, chemical, and toxicological properties, along with relevant experimental protocols for its synthesis and analysis, aimed at professionals in research and drug development.

Physical and Chemical Properties

This compound is a colorless to light brown solid at room temperature.[1][5] It is characterized as an unstable, moisture-sensitive compound.[1][6]

Physical Properties

The key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₃S | [1][6] |

| Molecular Weight | 200.25 g/mol | [1][2][7] |

| Appearance | Colorless monoclinic crystal or white to light brown solid | [1][5][6] |

| Melting Point | 29-34 °C (89.6 - 93.2 °F) | [1][5][6] |

| Boiling Point | 158-162 °C @ 10 mmHg; 173 °C @ 15 mmHg; 221.3 °C | [1][5][6] |

| Density | 1.174 g/mL at 25 °C | [1] |

| Vapor Pressure | 0.6 hPa (14 °C); 0.000241 mmHg | [1][6] |

| Flash Point | 157 °C (314.6 °F) | [1][5] |

| Refractive Index | n20/D 1.511 | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene, and hot acetic acid | [1][3][6] |

Chemical Properties

The chemical identity and reactivity of this compound are defined by the tosylate functional group.

| Property | Description | Reference |

| Synonyms | Ethyl p-toluenesulfonate, Ethyl tosylate, Ethyl p-TS, 4-Methylbenzenesulfonic acid ethyl ester | [5][6][8] |

| CAS Number | 80-40-0 | [6] |

| Stability | Unstable solid, sensitive to moisture | [1][6] |

| Reactivity | Potent ethylating agent; the tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions | [2][3] |

Spectral Information

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Data | Reference |

| UV Spectra | Max absorption (Heptane): 257 nm (log E= 2.5); 261 nm (log E= 2.6); 267 nm (log E= 2.6) | [6] |

| IR Spectra | Sadtler Research Laboratories IR Grating Collection: 8544 | [6] |

| 1D NMR | Sadtler Research Laboratories Spectral Collection: 3227 | [6] |

Synthesis and Experimental Protocols

This compound is commonly synthesized by the esterification of p-toluenesulfonyl chloride with ethanol.[2] The reaction is typically carried out in the presence of a base, like pyridine, to neutralize the hydrochloric acid byproduct.[2][7]

Experimental Protocol: Synthesis

This protocol is based on a common laboratory-scale synthesis.[2][7]

-

Reaction Setup : Add p-toluenesulfonyl chloride (1 equivalent) and dry pyridine (as solvent and base) to a three-necked flask equipped with a stirrer.[7] Place the flask in an ice-water bath to maintain a temperature of 0 °C.[7]

-

Addition of Ethanol : Slowly add ethanol (1 equivalent) to the stirred mixture.[7]

-

Reaction : Allow the reaction to proceed for several hours (e.g., 3 hours) at 0 °C with continuous stirring.[7]

-

Quenching and Extraction : After the reaction is complete, add distilled water to the flask.[7] Extract the product into an organic solvent such as dichloromethane (3 portions).[7]

-

Washing : Wash the combined organic layers sequentially with 6M HCl, saturated NaHCO₃ solution, and 20% NaCl solution.[7]

-

Drying and Evaporation : Dry the organic layer over anhydrous Na₂SO₄.[7] Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the final product, this compound.[7]

References

- 1. chembk.com [chembk.com]

- 2. Buy Ethyl p-toluenesulfonate | 80-40-0 [smolecule.com]

- 3. This compound | 80-40-0 | Benchchem [benchchem.com]

- 4. Detection of Ethyl p-toluenesulfonate in Drugs_Chemicalbook [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C9H12O3S | CID 6638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

An In-depth Technical Guide to Ethyl p-methylbenzenesulfonate (CAS 80-40-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl p-methylbenzenesulfonate, also known as ethyl tosylate, is a significant organic compound with the CAS number 80-40-0. It is widely utilized in organic synthesis as a potent ethylating agent and finds applications as a plasticizer for cellulose acetate and as an intermediate in the synthesis of various specialty chemicals, including dyes and pharmaceuticals.[1][2][3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its mechanism of action and toxicological profile. Its role as a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs) is of particular importance in drug development, necessitating highly sensitive analytical methods for its detection and quantification at trace levels.[2]

Chemical and Physical Properties

This compound is a combustible, unstable solid at room temperature, appearing as monoclinic crystals.[1][3] It is insoluble in water but soluble in organic solvents such as ethanol, ether, and hot acetic acid.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 80-40-0 | [1][2][3][5] |

| Molecular Formula | C₉H₁₂O₃S | [1][5] |

| Molecular Weight | 200.26 g/mol | [1][2] |

| Melting Point | 32-34 °C | [1][6] |

| Boiling Point | 173 °C @ 15 mmHg | [1] |

| Density | 1.174 g/mL at 25°C | [3][7] |

| Flash Point | 157 °C (314.6 °F) | [6] |

| Vapor Pressure | 0.000241 mmHg | [1][4] |

| Solubility | Insoluble in water; soluble in alcohol, ether, hot acetic acid. | [1][2] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹H NMR | Data available in spectral collections. | [1] |

| Mass Spec (GC-MS) | Fragmentation at m/z 155 (CH₃C₆H₄SO₂⁺) and m/z 91 (C₇H₇⁺) observed. | [1][2] |

| IR Spectroscopy | Strong SO₃ asymmetric stretching vibrations. | [1][2] |

| UV Spectroscopy | Max absorption (in Heptane) at 257 nm, 261 nm, and 267 nm. | [1] |

Synthesis and Reactions

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of p-toluenesulfonyl chloride with ethanol in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[8]

Ethylation Reactions

This compound is an effective ethylating agent due to the tosylate group being an excellent leaving group. It readily reacts with nucleophiles to introduce an ethyl group.[3] This reaction is a cornerstone in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthetic methods.[9]

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

Ethanol (absolute)

-

Pyridine (dry)

-

Dichloromethane (DCM)

-

6M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

20% Sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice-water bath

-

Three-necked flask equipped with a stirrer

Procedure:

-

Set up a 200 mL three-necked flask in an ice-water bath and charge it with 3.82 g (20 mmol) of p-toluenesulfonyl chloride and 50 mL of dry pyridine.

-

With stirring, slowly add 1.02 mL (20 mmol) of ethanol to the cooled mixture.

-

Allow the reaction to proceed with stirring for 3 hours at 0°C.

-

After the reaction is complete, add 100 mL of distilled water to the flask.

-

Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash sequentially with 6M HCl (2 x 30 mL), saturated NaHCO₃ solution (30 mL), and 20% NaCl solution (30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ for 8 hours.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield this compound as a colorless oil. The expected yield is approximately 90%.[9]

Quantification as a Genotoxic Impurity by HPLC-UV

This protocol outlines a method for the trace level quantification of this compound in an Active Pharmaceutical Ingredient (API).[2][4][5]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Reversed-phase C18 column (e.g., Inertsil ODS-3V, 250 x 4.6mm, 5µm).

Reagents and Solutions:

-

Mobile Phase A: 0.1% Orthophosphoric acid in water.[10]

-

Mobile Phase B: Acetonitrile.[9]

-

Diluent: Methanol or a mixture of water and acetonitrile (50/50 v/v).[2][4]

-

Standard Stock Solution: Prepare a stock solution of this compound in the diluent (e.g., 0.6 mg/mL).[2]

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the Limit of Quantification (LOQ) to a suitable upper limit (e.g., 0.01 to 2.5 µg/mL).[4]

-

Sample Solution: Accurately weigh and dissolve the API in the diluent to a known concentration (e.g., 60 mg/mL).[2]

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

-

UV Detection Wavelength: 225 nm.[10]

-

Gradient Elution: A gradient program is typically used to separate the analyte from the API and other impurities. An example gradient could be:

-

0-5 min: 90% A, 10% B

-

5-20 min: Linear gradient to 50% A, 50% B

-

20-25 min: Hold at 50% A, 50% B

-

25.1-30 min: Return to initial conditions and equilibrate.

-

Procedure:

-

Inject the calibration standards to establish a calibration curve.

-

Inject the sample solution(s).

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9] For genotoxic impurities, very low detection and quantification limits are required, often in the parts-per-million (ppm) range relative to the API.[2][5]

Toxicology and Safety

This compound is classified as a potential genotoxic impurity (PGI) due to its ability to act as an alkylating agent, which can lead to the ethylation of DNA.[2][5] This interaction with genetic material can potentially cause mutations, making it a suspected carcinogen.[8] Regulatory agencies such as the FDA and EMA have established stringent limits for such impurities in drug substances, often guided by the Threshold of Toxicological Concern (TTC) concept, which sets a daily intake limit considered to pose a negligible cancer risk.[2][4]

The compound is harmful if swallowed and causes skin and serious eye irritation.[6][11] It is also suspected of causing genetic defects.[12] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[11] Work should be conducted in a well-ventilated area or under a fume hood.[11]

Applications

Beyond its role as a potential impurity, this compound has several industrial applications:

-

Ethylating Agent: It is a primary reagent for introducing ethyl groups in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][3]

-

Plasticizer: It is used as a plasticizer for cellulose acetate, enhancing its flexibility and durability.[1][2]

-

Intermediate in Synthesis: It serves as a crucial intermediate in various chemical manufacturing processes.[2][3]

-

Ionic Liquid Synthesis: It is used in the synthesis of certain ionic liquids, particularly those based on imidazolium cations.[2]

Conclusion

This compound is a versatile and important chemical compound with significant applications in organic synthesis and material science. Its role as a potent ethylating agent is well-established. However, for professionals in the pharmaceutical industry, a thorough understanding of its potential as a genotoxic impurity is critical. The implementation of sensitive and validated analytical methods to control its presence in APIs is a regulatory requirement and essential for ensuring patient safety. This guide provides the foundational technical information required for the safe handling, synthesis, and analysis of this compound.

References

- 1. Ethyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 2. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are the advantages of using Ethyl P - toluenesulfonate as an alkylating agent? - Blog [nuomengchemical.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Detection of Ethyl p-toluenesulfonate in Drugs_Chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. tandfonline.com [tandfonline.com]

- 8. prepchem.com [prepchem.com]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Ethyl p-toluenesulfonate, 98% | Fisher Scientific [fishersci.ca]

Ethyl p-Toluenesulfonate: A Comprehensive Technical Guide to its Structure and Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the structural and spectroscopic properties of ethyl p-toluenesulfonate. The information is curated for professionals in research, science, and drug development who utilize this compound in their work. This document presents key data in structured tables, outlines detailed experimental protocols, and includes visualizations to elucidate its chemical properties and applications.

Chemical Structure and Identification

Ethyl p-toluenesulfonate, a member of the sulfonate ester family, is a significant reagent in organic synthesis, primarily functioning as an ethylating agent. Its molecular structure consists of an ethyl group bonded to the oxygen atom of a p-toluenesulfonate group.

Below is a diagram of the chemical structure of ethyl p-toluenesulfonate.

Caption: Chemical Structure of Ethyl p-Toluenesulfonate.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| IUPAC Name | ethyl 4-methylbenzenesulfonate |

| Synonyms | Ethyl tosylate, p-Toluenesulfonic acid ethyl ester |

| CAS Number | 80-40-0 |

| Molecular Formula | C₉H₁₂O₃S |

| Molecular Weight | 200.25 g/mol |

| Appearance | Colorless to brownish liquid or solid |

| Melting Point | 29-33 °C |

| Boiling Point | 158-162 °C at 10 mmHg |

| Density | 1.174 g/mL at 25 °C |

Spectroscopic Data

The following sections provide a comprehensive summary of the spectroscopic data for ethyl p-toluenesulfonate, which is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of organic molecules.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.78 | d | 2H | Aromatic protons (ortho to SO₃) |

| 7.35 | d | 2H | Aromatic protons (meta to SO₃) |

| 4.15 | q | 2H | -O-CH₂-CH₃ |

| 2.45 | s | 3H | Ar-CH₃ |

| 1.30 | t | 3H | -O-CH₂-CH₃ |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 144.8 | Aromatic C (para to CH₃) |

| 134.4 | Aromatic C (ipso to SO₃) |

| 129.8 | Aromatic CH (meta to SO₃) |

| 127.9 | Aromatic CH (ortho to SO₃) |

| 67.5 | -O-CH₂-CH₃ |

| 21.6 | Ar-CH₃ |

| 14.9 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-2950 | Medium | C-H stretch (aromatic and aliphatic) |

| 1600, 1495 | Medium-Weak | C=C stretch (aromatic ring) |

| 1360 | Strong | S=O stretch (asymmetric) |

| 1175 | Strong | S=O stretch (symmetric) |

| 1100-1000 | Strong | C-O stretch |

| 950 | Strong | S-O-C stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 5: Major Mass Spectrometry Fragments

| m/z | Relative Intensity | Assignment |

| 200 | Moderate | [M]⁺ (Molecular ion) |

| 172 | Moderate | [M - C₂H₄]⁺ |

| 155 | High | [CH₃C₆H₄SO₂]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Moderate | [C₅H₅]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems.

Table 6: UV-Vis Absorption Maxima

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| 225 nm | - | Methanol/Water |

| 262 nm | - | Heptane |

| 273 nm | - | Heptane |

Synthesis of Ethyl p-Toluenesulfonate

A common and efficient method for the synthesis of ethyl p-toluenesulfonate is the reaction of p-toluenesulfonyl chloride with ethanol in the presence of a base, such as pyridine or sodium hydroxide.[1]

The following diagram illustrates the general workflow for the synthesis of ethyl p-toluenesulfonate.

Caption: General workflow for the synthesis of ethyl p-toluenesulfonate.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of ethyl p-toluenesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of ethyl p-toluenesulfonate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

¹H NMR Acquisition: Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm). Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals for ¹H NMR. Reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): If the sample is a solid at room temperature, dissolve a small amount in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Sample Preparation (Neat Liquid): If the sample is a liquid, place a drop of the neat liquid between two salt plates.

-

Background Spectrum: Record a background spectrum of the empty spectrometer.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and record the IR spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables to confirm the presence of functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of ethyl p-toluenesulfonate into the mass spectrometer. Common techniques include direct infusion or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of ethyl p-toluenesulfonate in a UV-transparent solvent (e.g., heptane, methanol, or ethanol). The concentration should be chosen to give an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer to record a baseline (blank) spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the sample cuvette in the spectrophotometer and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Applications in Drug Development

Ethyl p-toluenesulfonate is a valuable reagent in the pharmaceutical industry, primarily utilized as an ethylating agent .[2] It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3] Its role is to introduce an ethyl group onto a nucleophilic site of a precursor molecule, a common strategy for modifying the pharmacological properties of a drug, such as its potency, selectivity, or pharmacokinetic profile.[4]

However, it is also recognized as a potential genotoxic impurity (PGI) due to its ability to alkylate DNA.[3] Therefore, its presence in final drug substances must be carefully controlled and monitored to ensure patient safety.[3] Sensitive analytical methods, such as HPLC-UV and LC-MS, have been developed for the trace-level quantification of ethyl p-toluenesulfonate in APIs.[5][6]

The diagram below illustrates the general role of ethyl p-toluenesulfonate in the synthesis of a hypothetical API.

Caption: Generalized role of ethyl p-toluenesulfonate in API synthesis.

References

- 1. Ethyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Detection of Ethyl p-toluenesulfonate in Drugs_Chemicalbook [chemicalbook.com]

- 4. What are the advantages of using Ethyl P - toluenesulfonate as an alkylating agent? - Blog [nuomengchemical.com]

- 5. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Methyl p-Toluenesulfonate and Ethyl p-Toluenesulfonate in Vinpocetine by LC-MS/MS [cjph.com.cn]

Ethyl p-Methylbenzenesulfonate: A Technical Guide to its Mechanism as an Ethylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl p-methylbenzenesulfonate, also known as ethyl tosylate, is a potent and versatile ethylating agent widely employed in organic synthesis. Its efficacy stems from the excellent leaving group ability of the p-toluenesulfonate (tosylate) anion, which is stabilized by resonance. This facilitates the efficient transfer of the ethyl group to a wide array of nucleophiles under relatively mild conditions. This technical guide provides an in-depth analysis of the reaction mechanism, experimental protocols for its use in N-, O-, and S-ethylation reactions, and a summary of relevant quantitative data. Furthermore, its role as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing and the analytical methods for its detection are discussed.

Core Mechanism of Ethylation

This compound functions as an ethylating agent primarily through a bimolecular nucleophilic substitution (SN2) mechanism. The key to its reactivity lies in the electronic properties of the tosylate group. The sulfonyl group is strongly electron-withdrawing, polarizing the C-O bond and rendering the ethyl group's alpha-carbon electron-deficient and highly susceptible to nucleophilic attack.

The p-toluenesulfonate anion is an excellent leaving group due to the delocalization of the negative charge across the sulfonyl group and the aromatic ring, making it a very stable, weakly basic anion. This high stability of the leaving group is a major driving force for the reaction.

The general SN2 mechanism is depicted below:

Applications in Organic Synthesis

The high reactivity and selectivity of this compound make it a valuable reagent in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, dyes, and ionic liquids.[1]

N-Ethylation of Amines

This compound is effective for the N-ethylation of primary and secondary amines. The reaction typically proceeds in the presence of a base to neutralize the p-toluenesulfonic acid byproduct.

O-Ethylation of Alcohols and Phenols (Williamson Ether Synthesis)

The reaction of this compound with alkoxides or phenoxides is a classic example of the Williamson ether synthesis.[2][3] Tosylates are excellent substrates for this reaction due to the superb leaving group ability of the tosylate anion.[4]

S-Ethylation of Thiols

Thiols and thiophenols, being excellent nucleophiles, readily react with this compound to form thioethers.

Quantitative Data on Ethylation Reactions

The following table summarizes representative quantitative data for ethylation reactions using alkyl p-toluenesulfonates.

| Nucleophile | Alkyl Tosylate | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Aniline | Hexyl p-toluenesulfonate | NaOH / Tetrabutylammonium bromide | - | 100 | 8 | N,N-Dihexylaniline | 93 | [5] |

| Menthol | p-Toluenesulfonyl chloride (to form tosylate in situ) then AcSK | Pyridine | - | Heat | - | Menthyl thioacetate | 77 | [6] |

| Ethanol | p-Toluenesulfonyl chloride | Pyridine | Pyridine | 0 | 3 | Ethyl p-toluenesulfonate | 90 | [7] |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the ethylating agent itself.

Materials:

-

p-Toluenesulfonyl chloride

-

Ethanol (absolute)

-

Pyridine (dry)

-

Dichloromethane

-

6M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

20% Sodium chloride solution

-

Anhydrous sodium sulfate

Procedure: [7]

-

In a three-necked flask equipped with a stirrer and placed in an ice-water bath, add p-toluenesulfonyl chloride (3.82 g, 20 mmol) and dry pyridine (50 mL).

-

While stirring, add absolute ethanol (1.02 mL, 20 mmol) to the mixture.

-

Continue stirring the reaction mixture at 0°C for 3 hours.

-

After the reaction is complete, add 100 mL of distilled water and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash twice with 6M HCl (2 x 30 mL), followed by saturated NaHCO₃ solution (30 mL), and finally with 20% NaCl solution (30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ for 8 hours.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain this compound as a colorless oil. The expected yield is approximately 90%.

General Protocol for N-Ethylation of an Aniline Derivative

This protocol is adapted from a procedure for N,N-dialkylation using an alkyl p-toluenesulfonate and can be modified for mono- or di-ethylation.[5]

Materials:

-

Aniline derivative

-

This compound

-

25% Sodium hydroxide solution

-

Tetrabutylammonium bromide (phase-transfer catalyst)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure: [5]

-

To a reaction flask, add the aniline derivative (1 equivalent).

-

Add this compound (2.4-3 equivalents for di-alkylation, adjust for mono-alkylation).

-

Add a catalytic amount of tetrabutylammonium bromide.

-

Heat the mixture to 100°C with stirring.

-

Slowly add 25% sodium hydroxide solution (approximately 2.5-3 equivalents).

-

Maintain the reaction at 100°C for 7-12 hours, monitoring the progress by TLC.

-

After cooling to room temperature, extract the mixture with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the N-ethylated aniline.

Analytical Quantification by GC-MS as a Genotoxic Impurity

This compound is considered a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs) due to its ability to alkylate DNA.[8] Regulatory agencies mandate strict limits on the levels of such impurities. A sensitive GC-MS method is often employed for its quantification.

Instrumentation and Conditions (Example): [9]

-

GC-MS System: Agilent 7890B GC with 5977A MSD

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

-

Carrier Gas: Helium at a constant flow of 1.4 mL/min

-

Injector Temperature: 200°C

-

Oven Program: Initial temperature of 60°C for 3 min, then ramp at 25°C/min to 250°C, hold for 10.5 min.

-

MSD Transfer Line: 300°C

-

Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Sample Preparation: [9]

-

Prepare a stock solution of ethyl p-toluenesulfonate (1000 µg/mL) in a suitable diluent (e.g., 0.1% diethylamine in methanol).

-

Prepare a sample solution of the API (e.g., 10 mg/mL) in the same diluent.

-

Create calibration standards by spiking the diluent with the stock solution to achieve a concentration range relevant to the required detection limits (e.g., LOQ to 0.18 mg/g).

Safety and Handling

This compound is a suspected mutagen and should be handled with appropriate safety precautions. It is harmful if swallowed and causes skin and eye irritation.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is also moisture-sensitive.[10]

Conclusion

This compound is a highly effective ethylating agent due to the excellent leaving group ability of the tosylate anion, proceeding primarily through an SN2 mechanism. Its versatility makes it a valuable tool in the synthesis of a wide range of compounds. However, its potential genotoxicity necessitates careful control and monitoring in pharmaceutical applications. The protocols and data presented in this guide provide a comprehensive resource for researchers and professionals working with this important reagent.

References

- 1. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester - Google Patents [patents.google.com]

- 6. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances | MDPI [mdpi.com]

- 7. Ethyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 8. Detection of Ethyl p-toluenesulfonate in Drugs_Chemicalbook [chemicalbook.com]

- 9. US4927979A - Process for the preparation of p-ethylphenol - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

Synthesis of ethyl p-toluenesulfonate from p-toluenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of ethyl p-toluenesulfonate from p-toluenesulfonyl chloride and ethanol. This process is a cornerstone of organic synthesis, widely employed for the introduction of an ethyl group in the development of pharmaceuticals and other complex molecules.[1][2] Ethyl p-toluenesulfonate serves as a potent ethylating agent and a critical intermediate in various chemical transformations.[1][2][3]

Core Synthesis Reaction

The fundamental reaction involves the esterification of p-toluenesulfonyl chloride (TsCl) with ethanol in the presence of a base. The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction, thus driving the equilibrium towards the product.

Reaction Scheme:

Comparative Analysis of Synthesis Protocols

Various methodologies have been established for this synthesis, each with distinct advantages concerning reaction conditions, yield, and ease of purification. Below is a summary of quantitative data from several key protocols.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Base | Pyridine | Triethylamine (TEA) & DMAP | Potassium Carbonate | Sodium Hydroxide |

| Solvent | Pyridine | Dichloromethane (DCM) | None (Solid-state) | Toluene |

| Temperature | 0 °C | 0 °C to 15 °C | Room Temperature | Below 15 °C |

| Reaction Time | 3 hours[4] | 12.5 hours[5] | 5 minutes[6] | 4 hours |

| Molar Ratio (TsCl:Ethanol:Base) | 1:1:excess | 1.5:1:1.5 (TEA) | 1.5:1:excess | 1.1:1:excess |

| Reported Yield | 90%[4] | Not specified for ethanol | High | 50-54% (for butyl ester)[7] |

Detailed Experimental Protocols

Below are detailed methodologies for the synthesis of ethyl p-toluenesulfonate, providing a step-by-step guide for laboratory execution.

Protocol 1: Synthesis using Pyridine as Base and Solvent[4]

This classic method utilizes pyridine as both the base and the solvent, offering a straightforward procedure.

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

Ethanol

-

Pyridine (dry)

-

Dichloromethane (DCM)

-

6M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

20% Sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a three-necked flask equipped with a stirrer and placed in an ice-water bath, add p-toluenesulfonyl chloride (3.82 g, 20 mmol) and 50 mL of dry pyridine.

-

While stirring, slowly add ethanol (1.02 mL, 20 mmol) to the mixture.

-

Maintain the reaction at 0 °C and continue stirring for 3 hours.

-

After the reaction is complete, add 100 mL of distilled water to the flask.

-

Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash sequentially with 6M HCl (2 x 30 mL), saturated NaHCO3 solution (30 mL), and 20% NaCl solution (30 mL).

-

Dry the organic layer over anhydrous Na2SO4 for 8 hours.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain ethyl p-toluenesulfonate as a colorless oil.

Protocol 2: Synthesis using Triethylamine and DMAP in Dichloromethane[5]

This protocol employs a non-nucleophilic base, triethylamine, with 4-dimethylaminopyridine (DMAP) as a catalyst in a chlorinated solvent.

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

Ethanol

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH2Cl2)

-

Water

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve ethanol (1 mmol), triethylamine (0.22 mL, 1.5 mmol), and DMAP (30 mg, 0.2 mmol) in 5 mL of CH2Cl2 in a flask cooled to 0 °C.

-

Prepare a solution of p-toluenesulfonyl chloride (286 mg, 1.5 mmol) in 5 mL of CH2Cl2.

-

Add the TsCl solution dropwise to the alcohol solution at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to 15 °C and stir for an additional 12 hours.

-

Quench the reaction by adding 10 mL of water.

-

Separate the organic phase and wash it with a saturated solution of NaHCO3 (2 x 10 mL), followed by brine.

-

Dry the organic layer over anhydrous Na2SO4.

-

Filter and concentrate the solution under vacuum to yield the product.

Reaction Mechanism and Workflow

The synthesis of ethyl p-toluenesulfonate from p-toluenesulfonyl chloride and ethanol proceeds through a nucleophilic acyl substitution mechanism. The alcohol (ethanol) acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The base facilitates the deprotonation of the alcohol and neutralizes the HCl formed.

Reaction Mechanism Diagram

Caption: Reaction mechanism for the synthesis of ethyl p-toluenesulfonate.

Experimental Workflow Diagram

Caption: General experimental workflow for ethyl p-toluenesulfonate synthesis.

Conclusion

The synthesis of ethyl p-toluenesulfonate from p-toluenesulfonyl chloride is a versatile and well-established reaction in organic chemistry. The choice of base and solvent system can be tailored to optimize reaction time, yield, and purification strategy. For instance, the solid-state method using potassium carbonate offers a rapid and solvent-free alternative, which can be advantageous in terms of environmental impact and process efficiency.[6] Conversely, traditional methods using pyridine or triethylamine provide reliable and high-yielding routes.[4][8] Careful consideration of the reaction parameters outlined in this guide will enable researchers and drug development professionals to effectively produce this key chemical intermediate for their specific applications.

References

- 1. What are the advantages of using Ethyl P - toluenesulfonate as an alkylating agent? - Blog [nuomengchemical.com]

- 2. nbinno.com [nbinno.com]

- 3. Detection of Ethyl p-toluenesulfonate in Drugs_Chemicalbook [chemicalbook.com]

- 4. Ethyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. organic-synthesis.com [organic-synthesis.com]

Ethyl p-methylbenzenesulfonate safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Ethyl p-Methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (also known as ethyl p-toluenesulfonate), a compound utilized in organic synthesis and pharmaceutical development. Due to its classification as a potential genotoxic impurity (PGI), stringent adherence to safety protocols is imperative.[1] This document outlines the material's properties, hazards, handling procedures, and emergency responses, and includes representative experimental protocols for safety assessment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Reference |

| CAS Number | 80-40-0 | [1][2] |

| Molecular Formula | C₉H₁₂O₃S | [3][4] |

| Molecular Weight | 200.26 g/mol | [1][4] |

| Appearance | White to light brown solid or crystals | [2][3] |

| Melting Point | 32 - 34 °C (89.6 - 93.2 °F) | |

| Boiling Point | 158 - 162 °C (316.4 - 323.6 °F) at 10 mmHg | [2] |

| Flash Point | 157 °C (314.6 °F) | [2] |

| Autoignition Temperature | 500 °C (932 °F) | [2] |

| Density | 1.174 g/cm³ | [3] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and benzene.[3] | [3] |

| Stability | Stable under normal conditions, but is moisture sensitive.[2] It is considered an unstable solid.[5] | [6][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.[2]

| Hazard Classification | Category | GHS Hazard Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2] |

| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects.[2] |

| Carcinogenicity | Category 2 | Suspected of causing cancer.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7] |

Safety and Handling Precautions

Adherence to the following handling and storage procedures is critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield (in compliance with OSHA's 29 CFR 1910.133 or European Standard EN166).[2][8] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][8] A lab coat should be worn.[1] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[2] A dust mask of type N95 (US) is also recommended.[7] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][9] |

Handling and Storage

| Precaution | Description |

| Handling | Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2] Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust, fume, gas, mist, vapors, or spray.[2] Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[2] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances.[8] Keep containers tightly closed.[2] Store locked up.[2] The product is moisture sensitive.[2][3] |

| Incompatible Materials | Strong oxidizing agents and strong bases.[2] |

Emergency Procedures

Immediate and appropriate response to an incident is crucial.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[2] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical advice/attention if skin irritation occurs. Wash clothing before reuse.[2][8] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2][8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[2][8] |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

| Step | Action |

| Personal Precautions | Ensure adequate ventilation. Use personal protective equipment as required. Evacuate personnel to safe areas.[2] |

| Environmental Precautions | Do not let product enter drains.[2] |

| Methods for Containment and Cleaning Up | Sweep up and shovel into suitable containers for disposal. Avoid generating dusty conditions.[2][8] |

Fire-Fighting Measures

| Aspect | Guideline |

| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide (CO₂), or chemical foam.[2][8] |

| Specific Hazards | During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon monoxide, carbon dioxide, and sulfur oxides.[2][8] |

| Protective Equipment | As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[2][8] |

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[2] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8]

Experimental Protocols for Safety Assessment

The following are representative protocols for key toxicological assessments. These are based on established guidelines and should be adapted by qualified personnel for the specific substance and regulatory requirements.

Bacterial Reverse Mutation Test (Ames Test)

This protocol is a representative example based on standard Ames test procedures.

Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Strains: Use at least five strains of bacteria, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

-

Dose Levels: A preliminary toxicity test should be performed to determine the appropriate concentration range. The main experiment should include a negative control, a positive control (known mutagens for each strain with and without S9), and at least five concentrations of this compound.

-

Procedure (Plate Incorporation Method): a. To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution (or control), and 0.5 mL of S9 mix (for activated assays) or buffer (for non-activated assays). b. Vortex the mixture and pour it onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in the number of revertant colonies to at least twice the background (negative control) count.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To determine the potential of this compound to cause skin irritation or corrosion.

Methodology:

-

Test Animal: Healthy, young adult albino rabbit.

-

Preparation: Approximately 24 hours before the test, clip the fur from a small area (approx. 6 cm²) on the animal's back.

-

Application: Apply 0.5 g of the solid test substance to the prepared skin area and cover with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure duration is 4 hours. After exposure, remove the patch and any residual test substance.

-

Observation: Examine the skin for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Continue observations for up to 14 days if the effects persist.

-

Scoring: Grade the skin reactions according to a standardized scoring system (e.g., Draize scale).

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To assess the potential of this compound to cause eye irritation or corrosion.

Methodology:

-

Test Animal: Healthy, young adult albino rabbit.

-

Procedure: a. Examine both eyes of the animal 24 hours before testing. b. Apply a single dose of the test substance (e.g., 0.1 mL of a solution or 0.1 g of a solid) into the conjunctival sac of one eye. The other eye serves as a control. c. Gently hold the eyelids together for about one second.

-

Observation: Examine the eyes at 1, 24, 48, and 72 hours after application. Score lesions of the cornea, iris, and conjunctiva using a standardized system. The observation period may be extended to 21 days to evaluate the reversibility of effects.

Visualizations

Spill Response Workflow

Caption: Workflow for responding to a spill of this compound.

First Aid Decision Tree

Caption: Decision tree for first aid response to exposure.

Risk Assessment Workflow

Caption: Workflow for risk assessment when handling the substance.

References

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. tapi.com [tapi.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. Overview of genotoxic impurities in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]

- 7. oecd.org [oecd.org]

- 8. Determination of sulfonate ester genotoxic impurities in imatinib mesylate by gas chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

Genotoxic Potential of Ethyl p-Methylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxic potential of ethyl p-methylbenzenesulfonate (CAS 80-40-0), a compound of significant interest in pharmaceutical development due to its classification as a potential genotoxic impurity (PGI).[1] Given the limited availability of public quantitative data for this compound, this guide leverages data from its close structural and mechanistic analogue, ethyl methanesulfonate (EMS), to illustrate the principles and outcomes of genotoxicity testing. This approach provides a robust framework for understanding the potential hazards and the experimental procedures used in their assessment.

Mechanism of Genotoxicity: DNA Alkylation

This compound is an alkylating agent. Its genotoxic potential stems from its chemical structure; the tosylate group is an excellent leaving group, facilitating the transfer of the ethyl group to nucleophilic sites on biological macromolecules.[1] The primary target for genotoxicity is DNA. The ethyl group covalently binds to nitrogen and oxygen atoms in DNA bases, forming DNA adducts.

A critical adduct formed is O⁶-ethylguanine. During DNA replication, this modified base can mispair with thymine instead of cytosine.[2] If this mispair is not corrected by cellular DNA repair mechanisms, it can lead to a permanent G:C to A:T transition mutation in the next round of replication.[2]

In Vitro Genotoxicity Assessment

A standard battery of in vitro tests is used to assess the genotoxic potential of a chemical. These tests evaluate different endpoints, including gene mutations and chromosomal damage.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used initial screening assay for point mutations. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[3][4] A positive result is indicated by a dose-dependent increase in the number of revertant colonies that have regained the ability to grow on an amino acid-deficient medium.[5]

Table 1: Representative Bacterial Reverse Mutation Assay Data (Compound: Ethyl Methanesulfonate)

| Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase over Control | Result |

|---|---|---|---|---|---|

| TA100 | -S9 | 0 (Control) | 125 ± 10 | 1.0 | - |

| 100 | 280 ± 25 | 2.2 | + | ||

| 250 | 550 ± 45 | 4.4 | + | ||

| 500 | 980 ± 70 | 7.8 | + | ||

| TA100 | +S9 | 0 (Control) | 130 ± 12 | 1.0 | - |

| 100 | 295 ± 30 | 2.3 | + | ||

| 250 | 610 ± 50 | 4.7 | + | ||

| 500 | 1150 ± 90 | 8.8 | + | ||

| TA1535 | -S9 | 0 (Control) | 20 ± 4 | 1.0 | - |

| 250 | 150 ± 15 | 7.5 | + | ||

| 500 | 320 ± 28 | 16.0 | + |

Data is illustrative, based on the known positive mutagenic activity of EMS in these strains.

Experimental Protocol: Bacterial Reverse Mutation Test (OECD 471)[7][8]

-

Test Strains: At least five strains are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.

-

Metabolic Activation: Tests are conducted with and without a metabolic activation system (S9 fraction), which is a liver homogenate from rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[7]

-

Exposure Conditions: In the plate incorporation method, the test chemical, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates. In the pre-incubation method, this mixture is incubated at 37°C for a short period (e.g., 20-30 minutes) before being mixed with top agar and plated.[8]

-

Dose Levels: At least five different concentrations of the test article are used, with the highest concentration being 5 mg/plate or 5 µL/plate for soluble, non-toxic substances.[9]

-

Controls: A negative (solvent) control and positive controls (known mutagens for each strain, with and without S9) are run concurrently.

-

Incubation and Scoring: Plates are incubated at 37°C for 48-72 hours. The number of revertant colonies on each plate is then counted.[8]

-

Data Evaluation: A positive response is defined by a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the solvent control. A common criterion is a two-fold or greater increase in revertants.[10]

In Vitro Mammalian Chromosomal Aberration Test

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[11] Cells are treated with the test compound, arrested in metaphase, and then harvested for microscopic examination of chromosome structure.[12]

Table 2: Representative In Vitro Chromosomal Aberration Data (Compound: Ethyl Methanesulfonate)

| Cell Line | Metabolic Activation (S9) | Concentration (µg/mL) | % Cells with Aberrations (excl. gaps) | Result |

|---|---|---|---|---|

| CHO-K1 | -S9 | 0 (Control) | 1.5 | - |

| 50 | 6.0 | + | ||

| 100 | 14.5 | + | ||

| 200 | 28.0 | + | ||

| CHO-K1 | +S9 | 0 (Control) | 2.0 | - |

| 100 | 8.5 | + | ||

| 200 | 18.0 | + | ||

| 400 | 35.5 | + |

Data is illustrative, based on the known clastogenic activity of EMS.[13]

Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test (OECD 473)[12][13]

-

Cell Systems: Commonly used cells include established lines like Chinese Hamster Ovary (CHO) or primary cultures of human peripheral blood lymphocytes.[14]

-

Metabolic Activation: As with the Ames test, experiments are conducted with and without an S9 mix.

-

Treatment: Cultures are exposed to at least three concentrations of the test substance. Treatment duration is typically short (3-6 hours) in the presence and absence of S9, followed by a recovery period, and continuous (e.g., 24 hours) in the absence of S9.

-

Cell Harvest: Following treatment, cells are incubated with a metaphase-arresting agent (e.g., Colcemid® or colchicine). The total culture time from treatment initiation to harvest is approximately 1.5-2.0 normal cell cycle lengths.

-

Slide Preparation and Analysis: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. Chromosomes are stained (e.g., with Giemsa), and at least 200 well-spread metaphases per concentration are scored for structural aberrations (e.g., chromatid and chromosome breaks, exchanges).[15]

-

Data Evaluation: A test article is considered positive if it produces a concentration-dependent, statistically significant increase in the percentage of cells with structural chromosomal aberrations compared to the solvent control.[15]

In Vitro Mammalian Cell Micronucleus Test

The micronucleus test is a comprehensive assay that detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).[16] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are formed from chromosome fragments or whole chromosomes left behind during cell division.[17]

Table 3: Representative In Vitro Micronucleus Assay Data (Compound: Ethyl Methanesulfonate)

| Cell Line | Metabolic Activation (S9) | Concentration (µg/mL) | % Binucleated Cells with Micronuclei | Result |

|---|---|---|---|---|

| L5178Y | -S9 | 0 (Control) | 2.5 | - |

| 25 | 7.0 | + | ||

| 50 | 15.5 | + | ||

| 100 | 29.0 | + | ||

| L5178Y | +S9 | 0 (Control) | 3.0 | - |

| 50 | 9.5 | + | ||

| 100 | 20.0 | + | ||

| 200 | 38.5 | + |

Data is illustrative, based on the known activity of EMS in mammalian cells.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)[17][19]

-

Cell Systems: Human peripheral blood lymphocytes or established cell lines like CHO, V79, L5178Y, or TK6 are used.[18]

-

Cytokinesis Block: Cytochalasin B is often added to the cultures. This agent blocks cytokinesis (the final stage of cell division), resulting in binucleated cells that have completed one round of mitosis. This ensures that only cells that have divided post-treatment are scored.[17]

-

Treatment and Harvest: Similar to the chromosomal aberration test, cells are treated for short and long durations, with and without S9 activation. The harvest time is determined based on the cell cycle length, typically 1.5 to 2.0 cycles after treatment begins.

-

Slide Preparation and Scoring: Cells are harvested and slides are prepared. At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[16] Cytotoxicity is also assessed, often via the Cytokinesis-Block Proliferation Index (CBPI).

-

Data Evaluation: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells that exceeds historical negative control data limits.[18]

In Vivo Genotoxicity

In vivo studies are critical for assessing genotoxicity in a whole organism, accounting for metabolic, distribution, and excretion effects. For this compound, studies in Drosophila melanogaster showed it was decidedly mutagenic upon injection but only marginally so when administered orally, suggesting possible metabolic deactivation in the gut.[6]

More extensive in vivo data exists for EMS, which has been shown to induce micronuclei in a dose-dependent manner in mouse peripheral blood.[19] The Comet assay, which detects DNA strand breaks, also shows positive results in multiple tissues of mice and rats treated with EMS.[20]

Table 4: Representative In Vivo Micronucleus Data in Mouse Peripheral Blood (Compound: EMS)

| Dose (mg/kg) | Sampling Time (hours) | % Micronucleated Reticulocytes |

|---|---|---|

| 0 (Control) | 48 | 0.2 ± 0.1 |

| 100 | 48 | 1.5 ± 0.4 |

| 200 | 48 | 3.2 ± 0.7 |

| 400 | 48 | 6.8 ± 1.1 |

Data derived from published studies showing a dose-dependent increase peaking around 48 hours.[19]

Table 5: Representative In Vivo Comet Assay Data in Mouse Liver (Compound: EMS)

| Dose (mg/kg) | % Tail DNA (Mean) |

|---|---|

| 0 (Control) | 3.5 |

| 50 | 8.0 |

| 100 | 15.2 |

| 200 | 28.9 |

Data derived from published studies showing a dose-dependent increase in DNA damage.[20]

DNA Damage Response and Signaling Pathways

When DNA adducts like O⁶-ethylguanine are formed, cells activate a complex network of signaling pathways known as the DNA Damage Response (DDR).[21] The goal of the DDR is to detect the damage, signal its presence, and promote either repair or, if the damage is too extensive, apoptosis (programmed cell death).

Several repair pathways can address alkylation damage:

-

Direct Reversal: The enzyme O⁶-methylguanine-DNA methyltransferase (MGMT) can directly remove the ethyl group from O⁶-ethylguanine, restoring the correct base in a single step.[22]

-

Base Excision Repair (BER): This pathway removes smaller adducts. A DNA glycosylase recognizes and removes the damaged base, creating an abasic site, which is then processed by other enzymes to restore the correct DNA sequence.[23]

-

Mismatch Repair (MMR): During replication, the MMR system recognizes the O⁶-ethylguanine:Thymine mispair. However, instead of correcting the adduct, the MMR system can initiate a futile cycle of repair attempts that can lead to single- and double-strand breaks, triggering cell cycle arrest and apoptosis.[24]

Experimental and Logical Workflows

The assessment of genotoxicity follows a tiered approach, beginning with in vitro screening and progressing to in vivo confirmation if necessary.

Conclusion

This compound is classified as a potential genotoxic impurity due to its nature as a DNA alkylating agent.[1] Standard in vitro and in vivo assays are designed to detect its potential to cause gene mutations and chromosomal damage. While quantitative data for this specific compound is limited in the public domain, the extensive database for the analogous compound, ethyl methanesulfonate, demonstrates that small ethylating agents are potent mutagens and clastogens across a range of test systems. The mechanism of action involves the formation of DNA adducts, which, if not properly repaired by cellular DDR pathways, can lead to permanent mutations. For drug development professionals, strict control and sensitive analytical detection of this compound in active pharmaceutical ingredients are crucial to ensure patient safety.

References

- 1. This compound | 80-40-0 | Benchchem [benchchem.com]

- 2. The competitive miscoding of O6-methylguanine and O6-ethylguanine and the possible importance of cellular deoxynucleoside 5'-triphosphate pool sizes in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. re-place.be [re-place.be]

- 5. researchgate.net [researchgate.net]